Crotonoside
Overview
Description
Crotonoside, also known as Isoguanosine, is a guanosine analog originally isolated from Croton tiglium . It has a molecular formula of C10H13N5O5 .
Molecular Structure Analysis
Crotonoside has a molecular weight of 283.241 Da and a mono-isotopic mass of 283.091675 Da . It has 4 defined stereocenters .Physical And Chemical Properties Analysis
Crotonoside has a molecular formula of C10H13N5O5 and an average mass of 283.241 Da .Scientific Research Applications
Alleviation of Collagen-Induced Arthritis
- Scientific Field : Immunology .
- Summary of Application : Crotonoside, a guanosine analog originally isolated from Croton tiglium, is reported to be a potent tyrosine kinase inhibitor with immunosuppressive effects on immune cells . It has been used to evaluate the anti-arthritic activity and explore its immunomodulatory properties in alleviating the severity of arthritic symptoms .
- Methods of Application : The treatment of crotonoside was implemented on collagen-induced arthritic (CIA) DBA/1 mice and its underlying mechanisms towards pathogenic dendritic cells (DCs) were investigated .
- Results or Outcomes : Crotonoside treatment remarkably improved clinical arthritic symptoms in this CIA mouse model as indicated by decreased pro-inflammatory cytokine production in the serum and suppressed expression of co-stimulatory molecules, CD40, CD80, and MHC class II, on CD11c + DCs from the CIA mouse spleens .
Treatment of Acute Myeloid Leukemia (AML)
- Scientific Field : Oncology .
- Methods of Application : Molecular docking simulations were carried out, and the treatment with crotonoside was found to reduce the expression of APOBEC3G . Crotonoside can inhibit the viability of different AML cells in vitro, arrest KG-1 and MV-4-11 cells in the S phase of the cell cycle and affect the expression of cycle-related proteins, and induce cell apoptosis .
- Results or Outcomes : The expression of APOBEC3G was significantly upregulated in AML, and high expression of APOBEC3G was significantly associated with short overall survival (OS). APOBEC3G expression was especially increased in non-M3AML, and correlated with the unfavorable cytogenetic risks .
Inhibition of FLT3 Signaling in AML
- Scientific Field : Oncology .
- Summary of Application : Crotonoside has been found to significantly inhibit FMS-like tyrosine kinase 3 (FLT3) signaling in Acute Myeloid Leukemia (AML) cells .
- Methods of Application : The study involved the treatment of AML cells with crotonoside and subsequent analysis of FLT3 signaling .
- Results or Outcomes : The treatment resulted in cell cycle arrest in the G0/G1 phase and induced apoptosis. Interestingly, unlike the classic FLT3 inhibitor sunitinib, crotonoside was able to selectively suppress the expression of Histone Deacetylase 3 (HDAC3) and HDAC6 without altering the expression of other HDAC isoforms .
Inhibition of FLT3 Signaling in AML
- Scientific Field : Oncology .
- Summary of Application : Crotonoside has been found to significantly inhibit FMS-like tyrosine kinase 3 (FLT3) signaling in Acute Myeloid Leukemia (AML) cells .
- Methods of Application : The study involved the treatment of AML cells with crotonoside and subsequent analysis of FLT3 signaling .
- Results or Outcomes : The treatment resulted in cell cycle arrest in the G0/G1 phase and induced apoptosis. Interestingly, unlike the classic FLT3 inhibitor sunitinib, crotonoside was able to selectively suppress the expression of Histone Deacetylase 3 (HDAC3) and HDAC6 without altering the expression of other HDAC isoforms .
Treatment of Rheumatoid Arthritis (RA)
- Scientific Field : Immunology .
- Summary of Application : Crotonoside, originally designated as a chemotherapy agent for leukemia, has been repurposed to treat Rheumatoid Arthritis (RA) .
- Methods of Application : The treatment of crotonoside was implemented on collagen-induced arthritic (CIA) DBA/1 mice .
- Results or Outcomes : Crotonoside treatment remarkably improved clinical arthritic symptoms in this CIA mouse model as indicated by decreased pro-inflammatory cytokine production in the serum .
properties
IUPAC Name |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKUYHXYGGJMLM-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Crotonoside | |
CAS RN |
1818-71-9 | |
Record name | Isoguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOGUANOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V7FTE1Z1V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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